5-Amino-1-(4-iodophenyl)pyrazole-4-carboxylic acid
Overview
Description
5-Amino-1-(4-iodophenyl)pyrazole-4-carboxylic acid: is a heterocyclic compound that features a pyrazole ring substituted with an amino group at position 5, an iodophenyl group at position 1, and a carboxylic acid group at position 4
Mechanism of Action
Target of Action
The primary target of 5-Amino-1-(4-iodophenyl)pyrazole-4-carboxylic acid is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play a critical role in various cancers, leading to the development of several FGFR inhibitors in the clinic .
Mode of Action
This compound interacts with its targets by covalent binding . It has been designed and synthesized as a novel pan-FGFR covalent inhibitor targeting both wild-type and the gatekeeper mutants . The representative compound demonstrated nanomolar activities against FGFR1, FGFR2, FGFR3, and FGFR2 V564F gatekeeper mutant .
Biochemical Pathways
The aberrant activation of FGFRs plays a critical role in various cancers . By inhibiting FGFRs, this compound can potentially disrupt the biochemical pathways that lead to cancer cell proliferation .
Result of Action
The compound strongly suppressed the proliferation of various cancer cells . For instance, it demonstrated significant inhibitory activity against NCI-H520 lung cancer cells, SNU-16, and KATO III gastric cancer cells .
Biochemical Analysis
Biochemical Properties
5-Amino-1-(4-iodophenyl)pyrazole-4-carboxylic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, FGFR3, and FGFR2 V564F gatekeeper mutants . These interactions are characterized by the formation of strong hydrogen bonds and covalent binding, which inhibit the activity of these receptors and potentially modulate various signaling pathways involved in cell growth and differentiation.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with FGFRs can lead to the inhibition of downstream signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival . Additionally, it can affect gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It forms covalent bonds with the active sites of FGFRs, leading to enzyme inhibition . This inhibition prevents the phosphorylation of downstream targets, thereby disrupting the signaling cascade. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, ultimately affecting cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of FGFR activity, resulting in significant changes in cellular function and behavior. These effects are particularly evident in in vitro studies, where the compound’s stability and activity can be closely monitored.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits FGFR activity without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity, highlighting the importance of careful dosage optimization in preclinical studies. Threshold effects have been observed, where a minimum effective dose is required to achieve significant biochemical and cellular effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its role as an FGFR inhibitor. It interacts with various enzymes and cofactors involved in the metabolism of amino acids and nucleotides . These interactions can affect metabolic flux and alter the levels of key metabolites, potentially influencing cellular energy balance and biosynthetic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the compound’s uptake into cells and its subsequent localization to target sites such as the cytoplasm and nucleus. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with FGFRs and other regulatory proteins . Targeting signals and post-translational modifications play a role in directing the compound to specific compartments, ensuring its effective participation in biochemical reactions and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-(4-iodophenyl)pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-iodobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization with ethyl acetoacetate to yield the pyrazole ring. The resulting intermediate is then subjected to further functionalization to introduce the amino and carboxylic acid groups .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The iodine atom can be substituted with various nucleophiles through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Employed in the development of new synthetic methodologies .
Biology:
- Investigated for its potential as a bioactive molecule in drug discovery.
- Studied for its interactions with biological targets such as enzymes and receptors .
Medicine:
- Potential applications in the development of pharmaceuticals, particularly as anti-inflammatory or anticancer agents .
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new catalysts and reagents for industrial processes .
Comparison with Similar Compounds
5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a methyl group instead of an iodophenyl group.
5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a phenyl group instead of an iodophenyl group.
Uniqueness:
- The presence of the iodophenyl group in 5-Amino-1-(4-iodophenyl)pyrazole-4-carboxylic acid imparts unique electronic and steric properties, making it distinct from other similar compounds. This can influence its reactivity and interactions with biological targets, potentially leading to unique biological activities .
Properties
IUPAC Name |
5-amino-1-(4-iodophenyl)pyrazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8IN3O2/c11-6-1-3-7(4-2-6)14-9(12)8(5-13-14)10(15)16/h1-5H,12H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKIUOGHFVHQPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C=N2)C(=O)O)N)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8IN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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